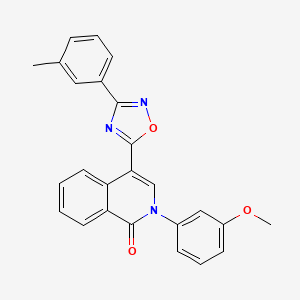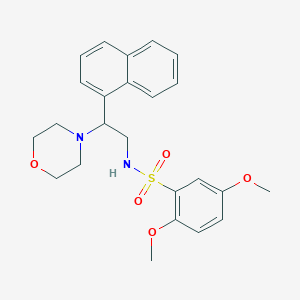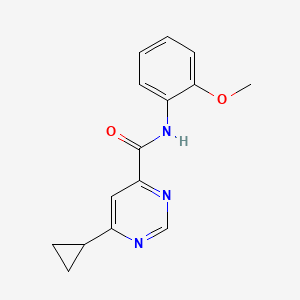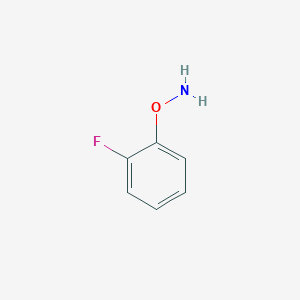![molecular formula C21H24N4O3 B2822522 1-(6-cyclopropylpyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-3-carboxamide CAS No. 1795492-16-8](/img/structure/B2822522.png)
1-(6-cyclopropylpyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains several functional groups including a pyrimidine ring, a dihydrobenzodioxin ring, and a piperidine ring. The presence of these functional groups suggests that the compound could have interesting biological activities .
Molecular Structure Analysis
The compound is likely to have a complex three-dimensional structure due to the presence of the three rings. The cyclopropyl group attached to the pyrimidine ring and the dihydrobenzodioxin ring could induce some strain in the molecule, potentially affecting its reactivity .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the presence of the various functional groups. For example, the amide linkage could potentially be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by the presence of the various functional groups and the overall molecular structure. For example, the presence of the polar amide group could enhance the solubility of the compound in polar solvents .Scientific Research Applications
Synthesis of Novel Compounds
- The compound is used as a base for synthesizing various novel compounds with potential biological activities. For instance, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from similar compounds demonstrated significant analgesic and anti-inflammatory activities, indicating its utility in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Anticancer Agents
- Derivatives of similar compounds have shown promise as antimicrobial and anticancer agents. For instance, a study on polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives found potent antibacterial and antifungal activities, highlighting its potential in developing new therapeutic agents (Hafez, Alshammari, & El-Gazzar, 2015).
Synthesis of Central Nervous System Agents
- Compounds containing similar structures have been synthesized for potential use as central nervous system agents. A study synthesizing spiro[isobenzofuran-1(3H),4'-piperidines] indicated significant potential in treating central nervous system disorders, demonstrating the broad applicability of these compounds in neurological research (Bauer et al., 1976).
Antimicrobial Studies
- Numerous studies have explored the antimicrobial potential of compounds with a similar structure. For example, the synthesis and evaluation of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives revealed notable antimicrobial activities, further confirming the relevance of these compounds in antimicrobial research (Babu, Srinivasulu, & Kotakadi, 2015).
Antitumor Activities
- The structure of 1-(6-cyclopropylpyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-3-carboxamide is similar to compounds investigated for antitumor activities. Studies on substituted tetrahydropyrimido-[4,5-b][1,7]naphthyridines, for instance, have shown potential as antitumor agents, highlighting the compound's relevance in cancer research (Gangjee & Donkor, 1987).
properties
IUPAC Name |
1-(6-cyclopropylpyrimidin-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c26-21(24-16-5-6-18-19(10-16)28-9-8-27-18)15-2-1-7-25(12-15)20-11-17(14-3-4-14)22-13-23-20/h5-6,10-11,13-15H,1-4,7-9,12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBZRDREUPCSBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)C3CC3)C(=O)NC4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2822440.png)
![8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B2822441.png)



![3-[(5-Ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B2822447.png)

![2,4-dichloro-N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]benzamide](/img/structure/B2822449.png)





